Aripiprazol Impureza 10

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

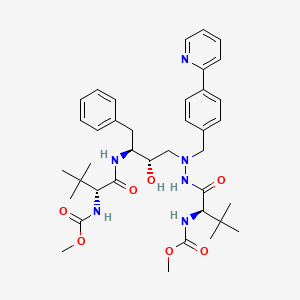

Aripiprazole Impurity 10 is a chemical compound related to Aripiprazole, an atypical antipsychotic drug used primarily for the treatment of schizophrenia and bipolar disorder. Impurities in pharmaceutical compounds are critical to identify and control, as they can affect the safety and efficacy of the drug. Aripiprazole Impurity 10 is one of the many impurities that can be present in the synthesis of Aripiprazole, and its identification and quantification are essential for ensuring the quality of the final pharmaceutical product .

Aplicaciones Científicas De Investigación

Aripiprazole Impurity 10 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for the identification and quantification of impurities in pharmaceutical formulations . In biology and medicine, it is studied for its potential effects on biological systems and its role in the pharmacokinetics of Aripiprazole . In the pharmaceutical industry, it is used to ensure the quality and safety of Aripiprazole-containing drugs .

Safety and Hazards

Aripiprazole, the parent compound of Aripiprazole Impurity 10, has been classified as harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used, and adequate ventilation should be ensured .

Direcciones Futuras

The future directions for Aripiprazole Impurity 10 could involve further studies on its stability, degradation pathways, and potential effects on the efficacy and safety of Aripiprazole. Additionally, the development of a stability-indicating LC method for Aripiprazole in the presence of its impurities and degradation products has been suggested .

Mecanismo De Acción

Target of Action

Aripiprazole, the parent compound of Aripiprazole Impurity 10, primarily targets dopaminergic and 5-HT1A receptors . It exerts its effects through partial agonism of these receptors and antagonism of alpha-adrenergic and 5-HT2A receptors

Mode of Action

Aripiprazole’s mode of action is unique among antipsychotics. It acts as a partial agonist at D2 and 5-HT1A receptors and an antagonist at 5-HT2A receptors . This means it can both stimulate and inhibit dopamine, depending on the environment

Biochemical Pathways

Aripiprazole affects multiple cellular pathways and neurotransmitter circuitries . Its action on D2 receptors has been shown to affect the affinity state and number of these receptors, with implications for long-term treatment of psychosis . It also has effects on cell-protective mechanisms and neurite growth

Pharmacokinetics

Aripiprazole has been shown to have good bioavailability, with a relative bioavailability study showing that the solution-to-tablet ratios of geometric mean Cmax and AUC values were 122% and 114%, respectively . It is also metabolized by cytochrome P450 (CYP) 2D6 and CYP3A4

Action Environment

The action of Aripiprazole can be influenced by environmental factors such as the presence of other drugs, the patient’s genetic makeup (particularly their CYP2D6 phenotype), and possibly diet and lifestyle factors

Análisis Bioquímico

Cellular Effects

Aripiprazole has been shown to induce mitochondrial toxicity, leading to a decrease in cellular ATP and viability

Molecular Mechanism

Aripiprazole itself is known to act as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors . It’s possible that Aripiprazole Impurity 10 may have similar activity, but this has not been confirmed.

Temporal Effects in Laboratory Settings

Aripiprazole has been shown to be stable under various stress conditions .

Dosage Effects in Animal Models

Aripiprazole has been shown to have dose-dependent effects in animal models of psychosis, cognitive impairment, and negative symptoms .

Metabolic Pathways

Aripiprazole itself is known to undergo three main biotransformation pathways: dehydrogenation, N-dealkylation, and hydroxylation .

Transport and Distribution

Aripiprazole is known to have a high volume of distribution, indicating extensive extravascular distribution .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Aripiprazole Impurity 10 involves several steps, including the use of various reagents and reaction conditions. One common method involves the reaction of 7-[4-[4-(2,3-Dichlorophenyl)-1-oxidopiperazin-1-yl]butoxy]-3,4-dihydroquinolein-2(1H)-one with specific reagents under controlled conditions . The reaction typically requires a solvent, such as acetonitrile, and a catalyst to facilitate the process. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of Aripiprazole Impurity 10 follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to separate and purify the impurity from other related compounds . The industrial production methods are designed to ensure high yield and purity of the impurity, which is essential for its use in pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions: Aripiprazole Impurity 10 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the impurity and studying its properties .

Common Reagents and Conditions: Common reagents used in the reactions involving Aripiprazole Impurity 10 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens . The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired chemical transformations.

Major Products Formed: The major products formed from the reactions of Aripiprazole Impurity 10 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in halogenated compounds .

Comparación Con Compuestos Similares

Aripiprazole Impurity 10 can be compared with other related compounds, such as Aripiprazole Impurity F, Aripiprazole Impurity G, and Aripiprazole Impurity B . These impurities share similar chemical structures but differ in their specific functional groups and chemical properties. The uniqueness of Aripiprazole Impurity 10 lies in its specific chemical structure and the particular reactions it undergoes .

List of Similar Compounds:- Aripiprazole Impurity F

- Aripiprazole Impurity G

- Aripiprazole Impurity B

- Aripiprazole Impurity C

- Aripiprazole Impurity E

These compounds are studied for their potential impact on the quality and safety of Aripiprazole-containing pharmaceutical products .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Aripiprazole Impurity 10 involves the conversion of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one to 7-(4-butoxyphenyl)-3,4-dihydroquinolin-2(1H)-one through a series of reactions.", "Starting Materials": [ "4-bromobutanol", "potassium carbonate", "2-chloro-3-formylquinoline", "sodium borohydride", "4-butoxyphenylboronic acid", "palladium acetate", "triethylamine", "acetic acid", "sodium hydroxide", "hydrochloric acid", "water", "ethyl acetate" ], "Reaction": [ "4-bromobutanol is reacted with potassium carbonate in acetic acid to form 4-bromobutyl acetate.", "2-chloro-3-formylquinoline is reacted with sodium borohydride in the presence of triethylamine to form 2-chloro-3-quinoline methanol.", "2-chloro-3-quinoline methanol is reacted with 4-bromobutyl acetate in the presence of palladium acetate and triethylamine to form 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.", "7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one is reacted with 4-butoxyphenylboronic acid in the presence of palladium acetate and triethylamine to form 7-(4-butoxyphenyl)-3,4-dihydroquinolin-2(1H)-one.", "7-(4-butoxyphenyl)-3,4-dihydroquinolin-2(1H)-one is purified using a combination of water, sodium hydroxide, and hydrochloric acid, followed by extraction with ethyl acetate." ] } | |

Número CAS |

203395-78-2 |

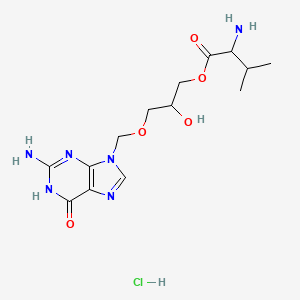

Fórmula molecular |

C23H27Cl2N3O2 |

Peso molecular |

448.4 |

Apariencia |

Solid powder |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

Aripiprazole Impurity 10 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.